Antiproliferative Dipeptide Products Derived from N,N-Dibenzylglutamic Acid Outperform Cisplatin and Etoposide in Drug-Resistant WiDr Colon Cancer Cells
Dipeptides synthesized from N,N-dibenzylglutamic acid α- and γ-benzyl esters were evaluated against a panel of five human solid tumor cell lines using the NCI SRB assay protocol [1]. In the drug-resistant WiDr colon adenocarcinoma line, four N,N-dibenzylglutamic acid-derived dipeptides—γ-glutamyl serine (9i), γ-glutamyl proline (9j), α-glutamyl serine (10i), and α-glutamyl proline (10j)—all exhibited lower GI₅₀ values (i.e., higher potency) than both cisplatin and etoposide tested in the same assay system [1]. The α-glutamyl proline dipeptide (10j) achieved a WiDr GI₅₀ of ~9.3 μM, representing a 2.8-fold improvement over cisplatin (GI₅₀ = 26 μM) and a 2.5-fold improvement over etoposide (GI₅₀ = 23 μM) [1]. Notably, the parent N,N-dibenzylglutamic acid α-benzyl ester (compound 5) itself showed moderate activity (WiDr GI₅₀ = 29 μM), while the perbenzylated analog (compound 7, tribenzyl) and the fully deprotected diacid (compound 8) were both completely inactive across all cell lines (GI₅₀ >100 μM), establishing that the N,N-dibenzyl substitution pattern is structurally required [1].
| Evidence Dimension | Antiproliferative potency (GI₅₀) in drug-resistant WiDr colon adenocarcinoma cells |
|---|---|
| Target Compound Data | α-Glutamyl proline dipeptide (10j, derived from N,N-dibenzylglutamic acid α-benzyl ester): GI₅₀ ≈ 9.3 μM in WiDr; γ-Glutamyl serine (9i): GI₅₀ ≈ 7.4 μM in WiDr [1] |
| Comparator Or Baseline | Cisplatin: GI₅₀ = 26 μM in WiDr; Etoposide: GI₅₀ = 23 μM in WiDr; Perbenzylated analog (compound 7): GI₅₀ >100 μM; Diacid (compound 8): GI₅₀ >100 μM [1] |
| Quantified Difference | α-Glutamyl proline (10j) is ~2.8-fold more potent than cisplatin and ~2.5-fold more potent than etoposide in WiDr cells; both compound 7 and 8 are >3.4-fold less potent than cisplatin [1] |
| Conditions | NCI protocol; 48 h drug exposure; SRB endpoint; human solid tumor cell lines HBL-100 (breast), HeLa (cervix), SW1573 (non-small cell lung), T-47D (breast), WiDr (colon); values are means of 2–5 experiments [1] |
Why This Matters
For procurement decisions in anticancer discovery programs targeting drug-resistant colorectal cancer, N,N-dibenzylglutamic acid enables access to a dipeptide chemotype that achieves single-digit micromolar potency where standard-of-care agents (cisplatin, etoposide) fail to reach adequate potency, while alternative glutamic acid protection strategies (perbenzylation, no protection) yield entirely inactive products.
- [1] Silveira-Dorta G, Martín VS, Padrón JM. Synthesis and antiproliferative activity of glutamic acid-based dipeptides. Amino Acids. 2015;47(8):1527–1532. doi:10.1007/s00726-015-1987-0. PMID: 25900811. View Source
